
1-Thiocoumarin, 4-benzylamino-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Thiocoumarin, 4-benzylamino-3-nitro- is a compound belonging to the class of thiocoumarins, which are sulfur analogs of coumarins These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-thiocoumarin, 4-benzylamino-3-nitro- typically involves the following steps:
Formation of 4-hydroxy-1-thiocoumarin: This is achieved by reacting thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl3) and aluminum chloride (AlCl3) under prolonged heating.
Introduction of the Nitro Group: The 3-nitro group is introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-Thiocoumarin, 4-benzylamino-3-nitro- undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiocoumarins depending on the nucleophile used.
Scientific Research Applications
1-Thiocoumarin, 4-benzylamino-3-nitro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an anticonvulsant and antimicrobial agent
Mechanism of Action
The mechanism of action of 1-thiocoumarin, 4-benzylamino-3-nitro- involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzylamino group can enhance binding affinity to specific molecular targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitro-1-thiocoumarin: Similar structure but with an amino group instead of a benzylamino group.
4-GABA-3-nitrocoumarin: Contains a gamma-aminobutyric acid (GABA) moiety, showing anticonvulsant activity.
4-Amino-3-nitroquinolin-2-one: A quinoline derivative with similar biological activities.
Uniqueness
1-Thiocoumarin, 4-benzylamino-3-nitro- is unique due to the presence of both a benzylamino group and a nitro group, which confer distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
66285-04-9 |
|---|---|
Molecular Formula |
C16H12N2O3S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-(benzylamino)-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C16H12N2O3S/c19-16-15(18(20)21)14(12-8-4-5-9-13(12)22-16)17-10-11-6-2-1-3-7-11/h1-9,17H,10H2 |
InChI Key |
CBIACJWRJQGSOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C(C(=O)SC3=CC=CC=C32)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


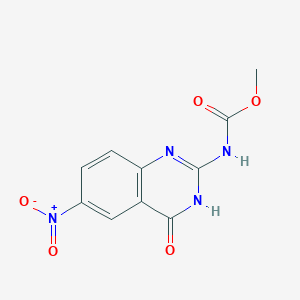
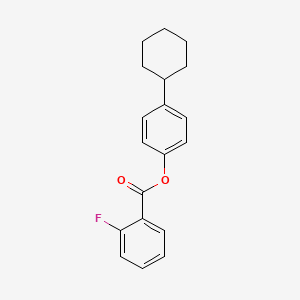
![N-[4-(benzylamino)-9,10-dioxo-9,10-dihydroanthracen-1-yl]-4'-octylbiphenyl-4-carboxamide](/img/structure/B11712750.png)
![N-[(1E,2E)-3-(3-bromophenyl)prop-2-en-1-ylidene]-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11712759.png)
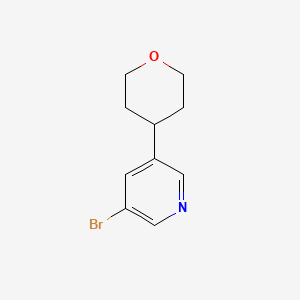
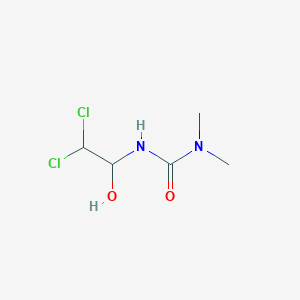
![2-(2-Methylphenoxy)-N'-[(1E)-phenylmethylidene]acetohydrazide](/img/structure/B11712785.png)
![1,1-Dimethyl-3-[2,2,2-trichloro-1-(3-o-tolyl-thioureido)-ethyl]-urea](/img/structure/B11712787.png)
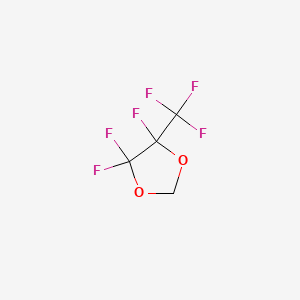

![2-methoxy-N-(2,2,2-trichloro-1-{[(3,4-dichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11712815.png)
![Ethyl 2-(4-methylphenylsulfonamido)benzo[d]thiazole-6-carboxylate](/img/structure/B11712820.png)

![5-(Hexyloxy)-2-[(E)-[(4-hexylphenyl)imino]methyl]phenol](/img/structure/B11712838.png)
